molecular formula C7H6F2O B048514 3,4-Difluoroanisole CAS No. 115144-40-6

3,4-Difluoroanisole

Cat. No. B048514
M. Wt: 144.12 g/mol
InChI Key: DSEVNUCNUTYYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313305B1

Procedure details

Using the procedure of Example 39, 125 g of 3,4-difluoroanisole (commercial) and 500 ml of a 1.6 M solution of N-butyl-lithium in hexane were reacted at −72° C., and then 92.4 ml of trimethylborate, 500 ml of hydrochloric acid and 120 g of intermediate compound were reacted and the product was reacted with 440 ml of 30% hydrogen peroxide to obtain 82.4 g of the expected product melting at 46.6° C.
Quantity
125 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-butyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
92.4 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
intermediate
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
440 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].C[O:12]B(OC)OC.Cl.OO>CCCCCC>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)OC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
N-butyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
92.4 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
intermediate
Quantity
120 g
Type
reactant
Smiles
Step Five
Name
Quantity
440 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at −72° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 82.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.